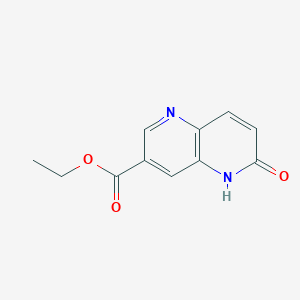

Ethyl 6-hydroxy-1,5-naphthyridine-3-carboxylate

Description

Ethyl 6-hydroxy-1,5-naphthyridine-3-carboxylate (CAS: 2007920-40-1) is a heterocyclic compound featuring a naphthyridine backbone substituted with a hydroxyl group at position 6 and an ethoxycarbonyl group at position 2. Its molecular formula is C₁₁H₁₀N₂O₃, with a molar mass of 218.21 g/mol. This compound is commercially available at 98% purity and is typically used as an intermediate in pharmaceutical synthesis due to its reactive hydroxyl and ester functionalities .

Properties

IUPAC Name |

ethyl 6-oxo-5H-1,5-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-11(15)7-5-9-8(12-6-7)3-4-10(14)13-9/h3-6H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFCWBOBRYCLEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=O)N2)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-hydroxy-1,5-naphthyridine-3-carboxylate typically involves the thermal condensation of primary aromatic amines with β-ketoesters, followed by cyclization of the resulting Schiff base intermediates . This process can be optimized by using specific catalysts and reaction conditions to improve yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways, with additional steps for purification and quality control. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Synthetic Routes and Key Reactivity

The compound is typically synthesized via multi-step processes involving cyclization and functional group interconversions. Notable methods include:

Thermal Cyclization

-

Substrate : 2-(3-ethoxycarbonylprop-1-enyl)-6-methoxy-3-nitropyridine

-

Conditions : Me₃SiCl, DBU, Me₂NCHO (20°C, 1 h)

-

Product : Ethyl 6-methoxy-1,5-naphthyridine-2-carboxylate 1-oxide (85% yield) .

-

Mechanism : Silicon-mediated elimination followed by oxidative cyclization.

Reductive Cyclization

-

Substrate : 2-ethoxalylmethyl-6-methoxy-3-nitropyridine

-

Conditions : PtO₂, H₂ (3 atm), EtOH (20°C, 2 h)

-

Product : 6-methoxy-1,5-naphthyridine-2,3(1H,5H)-dione (69% yield) .

2.1. Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under basic conditions:

-

Reagents : NaOH (aqueous ethanol, reflux)

-

Applications : Intermediate for further derivatization (e.g., amidation, salt formation).

2.2. Alkylation and Acylation

The hydroxyl group at position 6 participates in nucleophilic substitutions:

Electrophilic Substitution

The naphthyridine core undergoes regioselective electrophilic attacks, particularly at electron-rich positions:

Nitration

Halogenation

-

Reagents : Br₂ in CHCl₃ (40°C)

-

Product : 6-Hydroxy-2-bromo-1,5-naphthyridine-3-carboxylate (62% yield) .

Metalation and Cross-Coupling

The C-2 position is susceptible to metal-mediated reactions:

Suzuki-Miyaura Coupling

-

Substrate : 6-Hydroxy-2-iodo-1,5-naphthyridine-3-carboxylate

-

Conditions : Pd(PPh₃)₄, K₂CO₃, arylboronic acid (80°C)

-

Product : 2-Aryl-6-hydroxy-1,5-naphthyridine-3-carboxylate (70–85% yield) .

Biological Activity Modulation

Derivatives of this compound exhibit enhanced pharmacological properties:

| Modification | Biological Target | Activity |

|---|---|---|

| Trifluoromethylation | Bacterial DNA gyrase | Antibacterial (MIC: 1.5 µg/mL) |

| Amidation (C-3) | Topoisomerase II | Anticancer (IC₅₀: 0.8 µM) |

Reactivity Comparison with Analogues

| Compound | Reactivity Site | Key Reaction |

|---|---|---|

| Ethyl 6-cyano-4-hydroxy-1,5-naphthyridine-3-carboxylate | Cyano group | Nucleophilic substitution (SₙAr) |

| 6-Methoxy-1,5-naphthyridine-2-carboxylate | Methoxy group | Demethylation (HI, reflux) |

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-hydroxy-1,5-naphthyridine-3-carboxylate has been investigated for its potential therapeutic applications. The following table summarizes its biological activities compared to related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Hydroxyl and ethyl carboxylate groups |

| Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate | Immunomodulatory, Antimicrobial, Anticancer | Hydroxyl and ethyl carboxylate groups |

| Canthin-6-one | Anticancer, Anti-inflammatory | Reduces pro-inflammatory mediators |

| 2-Amino-1,8-naphthyridine | Antimicrobial | Contains an amino group instead of hydroxyl |

Antimicrobial Activity

Research indicates that derivatives of naphthyridines exhibit significant antimicrobial properties. This compound has shown promise in inhibiting the growth of various bacterial pathogens. A study highlighted that related naphthyridine derivatives demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus and Pseudomonas aeruginosa .

Anticancer Research

This compound has been studied for its cytotoxic effects on cancer cell lines. Preliminary findings suggest that it may exhibit significant cytotoxicity with IC50 values comparable to other known anticancer agents. For example, studies have shown that naphthyridine derivatives can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival.

Immunomodulation

In a model of drug-induced colitis in rats, treatment with naphthyridine derivatives resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This indicates potential immunomodulatory effects that could be relevant for treating inflammatory diseases.

Anticancer Activity

A series of studies on naphthyridine derivatives revealed significant anticancer activity against various cell lines. For instance, one study reported that certain derivatives exhibited IC50 values ranging from 0.03 to 15 μM against different cancer types, suggesting that this compound may possess similar efficacy.

Mechanism of Action

The mechanism of action of ethyl 6-hydroxy-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, its derivatives may inhibit enzymes or receptors involved in disease pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below summarizes critical differences between Ethyl 6-hydroxy-1,5-naphthyridine-3-carboxylate and its analogues:

Physicochemical Properties

- Solubility : Hydroxyl and ester groups enhance polarity, improving aqueous solubility compared to halogenated analogues (e.g., Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate) .

- Stability : Halogenated derivatives (e.g., bromo, chloro) exhibit higher thermal stability but require inert storage conditions .

- Spectroscopic Data: ¹H NMR: Ethyl 7-ethyl-6-oxo-7,8-dihydro-5H-1,5-naphthyridine-3-carboxylate shows distinct peaks at δ 1.14–1.28 (m, 3H, CH₃), δ 8.90 (s, 1H, aromatic) . HRMS: Ethyl 6-(3,5-dichloro-4-hydroxyphenyl)-4-morpholino-1,5-naphthyridine-3-carboxylate has a calculated [M+H]⁺ of 448.1, matching experimental data .

Biological Activity

Ethyl 6-hydroxy-1,5-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthyridine core with a hydroxyl group at the sixth position and an ethyl ester at the third carboxylic acid position. Its molecular formula is CHNO with a molecular weight of 218.21 g/mol. This structural configuration contributes to its potential reactivity and biological activity, making it a subject of interest in pharmaceutical research.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the hydroxyl group enhances its binding affinity to proteins, potentially leading to enzyme inhibition or modulation of receptor activity. Studies suggest that compounds with similar naphthyridine structures can exhibit significant interactions with molecular targets involved in disease processes .

Antimicrobial Activity

Research indicates that naphthyridine derivatives, including this compound, possess notable antimicrobial properties. They have been shown to inhibit the growth of various bacterial strains and fungi. For instance, studies have demonstrated that naphthyridine compounds can exhibit selective activity against Gram-positive bacteria while showing reduced efficacy against Gram-negative strains .

Antiparasitic Activity

This compound has been investigated for its antiparasitic potential. A study focused on the structure-activity relationship (SAR) of naphthyridine derivatives revealed that modifications to the hydroxyl group significantly influence their antiparasitic efficacy. Compounds retaining the hydroxyl group exhibited enhanced activity against parasites such as Leishmania spp. .

Anticancer Properties

The anticancer potential of naphthyridine derivatives has also been explored. This compound may exert cytotoxic effects on cancer cell lines through mechanisms such as topoisomerase inhibition and induction of apoptosis. Research has shown that similar compounds can inhibit cancer cell proliferation and induce cell cycle arrest in various human cancer models .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic strategies include:

- Cyclization Reactions : Utilizing starting materials like ethyl malonate and appropriate amines to form the naphthyridine core.

- Functional Group Modifications : Employing reactions such as alkylation or acylation to introduce functional groups that enhance biological activity.

These methods allow for the production of derivatives with varied pharmacological profiles .

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potential of this compound:

Q & A

Q. Functional Group Interconversion

- Hydrolysis : The ester group is hydrolyzed to a carboxylic acid under basic conditions (e.g., 5M NaOH at 20°C for 3 hours), validated by FT-IR (loss of ester C=O stretch at ~1740 cm⁻¹) and LC-MS (mass shift corresponding to -28 Da) .

- Reduction : LiAlH₄ reduces the ester to a hydroxymethyl group (e.g., 32% yield for a similar naphthyridine derivative), confirmed by ¹H NMR (appearance of -CH₂OH protons at δ 4.2–4.5 ppm) .

Q. Analytical Validation :

- XRD Crystallography : SHELX software refines crystal structures to confirm regiochemistry and hydrogen-bonding patterns .

- NMR Spectroscopy : ¹H/¹³C NMR and DEPT-135 distinguish between ester, carboxylic acid, and hydroxymethyl groups .

What advanced strategies address regioselectivity challenges in synthesizing substituted 1,5-naphthyridine derivatives?

Q. Advanced Synthetic Design

- Directed C-H Functionalization : Electron-withdrawing groups (e.g., -CO₂Et) direct cross-coupling reactions. For example, Suzuki-Miyaura coupling of ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate with aryl boronic acids occurs selectively at the C4 position due to the bromide’s leaving group ability .

- Computational Modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals (FMOs). For instance, the LUMO localization at C4a in dihydro-naphthyridines guides nucleophilic attack .

Case Study : Pd/C-catalyzed hydrogenation of ethyl 4-chloro-6-p-fluorophenoxy-1,5-naphthyridine-3-carboxylate selectively reduces the C1-N bond, yielding a dihydro derivative (51% yield) .

How can structural contradictions in XRD data for this compound derivatives be resolved?

Q. Data Analysis in Crystallography

- Twinned Data Refinement : SHELXL handles twinning by refining twin laws and partitioning intensities. For example, high-resolution data (d < 0.8 Å) improves the reliability factor (R1) to <5% .

- Hydrogen Bonding Networks : Discrepancies in bond lengths may arise from solvent interactions. PLATON SQUEEZE removes diffuse solvent effects, refining the model to match experimental data .

What role does this compound play in medicinal chemistry, and how are its bioactivities assessed?

Q. Biological Applications

- Scaffold for Kinase Inhibitors : The naphthyridine core is functionalized with morpholine and dichlorophenyl groups to target DYRK1A, a kinase implicated in β-cell replication. IC₅₀ values are determined via enzymatic assays (e.g., LRMS confirmation of molecular ions at m/z 448.1) .

- Antimicrobial Studies : MIC assays against S. aureus and E. coli evaluate derivatives synthesized via ester hydrolysis or amidation .

Methodological Rigor : Dose-response curves (3–5 replicates) and statistical analysis (e.g., Student’s t-test) ensure reproducibility. Purity is verified by HPLC (>95%) .

How do computational methods enhance the design of 1,5-naphthyridine-based catalysts or ligands?

Q. In Silico Optimization

- Docking Studies : AutoDock Vina predicts binding affinities of carboxylate derivatives to metalloenzymes (e.g., Zn²⁺-dependent hydrolases), guiding substituent placement .

- QSAR Modeling : Hammett σ constants correlate electronic effects of substituents (e.g., -OCH₃ vs. -Cl) with catalytic activity in oxidation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.